![molecular formula C6ClF9 B3040881 1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene CAS No. 247170-18-9](/img/structure/B3040881.png)
1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene
Overview
Description
1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene is a chemical compound used in the preparation of perhalocyclopentanones and more recently to prepare tetracarbocyanine dyes with fluorinated rings in the side chain .
Molecular Structure Analysis
The molecular formula of this compound is C6H3ClF6O . The molecular weight is 240.53 .Chemical Reactions Analysis
This compound is used in the preparation of perhalocyclopentanones and more recently to prepare tetracarbocyanine dyes with fluorinated rings in the side chain .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are as follows: It has a refractive index of 1.376 (lit.), a boiling point of 84 °C (lit.), and a density of 1.56 g/mL at 25 °C (lit.) .Mechanism of Action
Target of Action
This compound is a specialty chemical used primarily in research and development .
Biochemical Pathways
It has been used in the preparation of perhalocyclopentanones and more recently to prepare tetracarbocyanine dyes with fluorinated rings in the side chain . These applications suggest that it may interact with certain biochemical pathways related to these compounds.
Result of Action
As a research chemical, it is primarily used in the synthesis of other compounds
Advantages and Limitations for Lab Experiments
The advantages of using 1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene in lab experiments include its low GWP, high energy efficiency, and excellent thermodynamic properties. However, limitations include its potential reactivity with other chemicals and the need for specialized equipment to handle it safely.
Future Directions
Future research on 1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene should focus on its potential as a replacement for HFCs in various applications, including refrigeration and air conditioning systems. Studies should also investigate the long-term environmental impact of this compound and its potential for use in other industries, such as pharmaceuticals and electronics.
In conclusion, this compound is a promising alternative to HFCs in refrigeration and air conditioning systems. Its low GWP and high energy efficiency make it an attractive option for reducing greenhouse gas emissions and mitigating climate change. However, further research is needed to fully understand its potential and limitations in various applications.
Scientific Research Applications
1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene has been extensively studied for its potential as a refrigerant in various applications, including automotive air conditioning systems and commercial refrigeration units. Scientific research has shown that this compound has excellent thermodynamic properties, including a low GWP and high energy efficiency, making it a promising alternative to HFCs.
properties
IUPAC Name |
1-chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6ClF9/c7-2-1(5(12,13)14)3(8,9)6(15,16)4(2,10)11 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJMTEPSABEJSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(C(C1(F)F)(F)F)(F)F)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6ClF9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045673 | |
Record name | 1-Chloro-perfluoro-2-methylcyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
247170-18-9 | |
Record name | 1-Chloro-perfluoro-2-methylcyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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